2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of an oxadiazole ring fused with an indole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-1H-indole-3-carboxylic acid hydrazide with pyridine-3-carboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, disrupting their normal function and leading to the desired biological outcome.
Comparison with Similar Compounds
Similar Compounds
- 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-thiadiazole
- 2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-triazole
Uniqueness
2-isopropyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is unique due to its specific combination of an oxadiazole ring with indole and pyridine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where its structural features contribute to its biological activity.
Properties
IUPAC Name |
2-propan-2-yl-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13(2)18-21-22-19(24-18)17-10-15-7-3-4-8-16(15)23(17)12-14-6-5-9-20-11-14/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAYBOIOHNQJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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